Methyl 3-formylaminobenzoate Methyl 3-formylaminobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14198040
InChI: InChI=1S/C9H9NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-6H,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Methyl 3-formylaminobenzoate

CAS No.:

Cat. No.: VC14198040

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-formylaminobenzoate -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name methyl 3-formamidobenzoate
Standard InChI InChI=1S/C9H9NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-6H,1H3,(H,10,11)
Standard InChI Key KZYPJUCMRUATJB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC=C1)NC=O

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Data

  • IUPAC Name: Methyl 3-(formylamino)benzoate

  • Canonical SMILES: COC(=O)C1=CC(=CC(=C1)NC=O)\text{COC(=O)C1=CC(=CC(=C1)NC=O)}

  • InChI Key: VNDSSJJSVMYZKF-UHFFFAOYSA-N

  • Melting Point: ≥42°C

  • Solubility: Slightly soluble in water (0.1–1%), soluble in polar organic solvents like methanol and ethanol .

  • pKa: ~3.64 (protonated amino group) .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC9H9NO3\text{C}_9\text{H}_9\text{NO}_3
Molecular Weight179.17 g/mol
Melting Point≥42°C
Water Solubility0.1–1%

Synthesis and Reaction Pathways

Synthetic Routes

Methyl 3-formylaminobenzoate is typically synthesized via a two-step process:

  • Esterification: 3-Aminobenzoic acid is treated with methanol and thionyl chloride (SOCl2\text{SOCl}_2) under reflux to form methyl 3-aminobenzoate .

  • Formylation: The amino group is formylated using formic acid or acetic formic anhydride to introduce the formyl group .

Representative Reaction:

3-Aminobenzoic acid+CH3OHSOCl2Methyl 3-aminobenzoateHCO2HMethyl 3-formylaminobenzoate\text{3-Aminobenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Methyl 3-aminobenzoate} \xrightarrow{\text{HCO}_2\text{H}} \text{Methyl 3-formylaminobenzoate}

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
EsterificationSOCl2\text{SOCl}_2, MeOH, reflux~95%
FormylationFormic acid, 70°C, 4h~85%

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and purity. Purification involves crystallization or chromatography .

Applications in Scientific Research

Pharmaceutical Intermediates

Methyl 3-formylaminobenzoate is a precursor for:

  • Cholinesterase inhibitors: Derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer’s disease therapy .

  • Antimicrobial agents: Structural analogs demonstrate activity against bacterial strains .

Material Science

The compound is used in synthesizing:

  • Fluorescent dyes: Due to its aromatic and electron-withdrawing groups .

  • Polymer additives: Enhances thermal stability in specialty polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator